3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid
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Overview
Description
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached via esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Deprotected Amine: Formed after Boc group removal.
Substituted Azetidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid): Similar structure with a benzoic acid moiety instead of propanoic acid.
(1s,3s)-3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid): Contains a cyclobutane ring and a fluorenylmethoxycarbonyl group.
Uniqueness
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is unique due to its specific combination of the Boc-protected azetidine ring and the propanoic acid moiety
Properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLHIKTVZMAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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